Neopentyl glycosyl pyrrole

Descripción

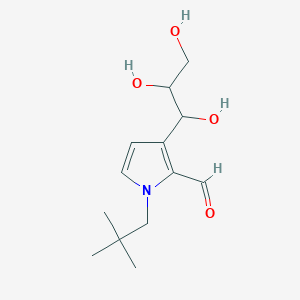

Neopentyl glycosyl pyrrole (B145914) represents a fascinating molecular structure that merges two fundamental classes of organic compounds: carbohydrates (glycosyl portion) and heterocyclic compounds (pyrrole ring). Its study provides critical insights into the chemical interactions between sugars and amino compounds, a field of intense research due to its relevance in biology and food chemistry.

Structure

3D Structure

Propiedades

Fórmula molecular |

C13H21NO4 |

|---|---|

Peso molecular |

255.31 g/mol |

Nombre IUPAC |

1-(2,2-dimethylpropyl)-3-(1,2,3-trihydroxypropyl)pyrrole-2-carbaldehyde |

InChI |

InChI=1S/C13H21NO4/c1-13(2,3)8-14-5-4-9(10(14)6-15)12(18)11(17)7-16/h4-6,11-12,16-18H,7-8H2,1-3H3 |

Clave InChI |

SCHOZSZMRGHVKQ-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(C)CN1C=CC(=C1C=O)C(C(CO)O)O |

Origen del producto |

United States |

Synthetic Methodologies for Neopentyl Glycosyl Pyrrole and Its Analogues

Strategies for Glycosyl Pyrrole (B145914) Core Construction

The formation of the C-C bond between the anomeric carbon of a sugar and a carbon atom of the pyrrole ring is the cornerstone of synthesizing glycosyl pyrroles. Various strategies have been developed to achieve this, primarily revolving around acid-catalyzed electrophilic substitutions and modern transition metal-catalyzed cross-coupling reactions.

Acid-Catalyzed Approaches to Pyrrole C-Glycosylation

Acid-catalyzed reactions represent a classical yet effective method for the C-glycosylation of pyrroles. These reactions typically involve the activation of a glycosyl donor by a Lewis or Brønsted acid to generate a highly electrophilic oxocarbenium ion intermediate. This intermediate then undergoes an electrophilic attack by the electron-rich pyrrole ring.

One of the common glycosyl donors employed in this approach is the glycosyl trichloroacetimidate. worldscientific.com The reaction of a trichloroacetimidate-activated sugar with pyrrole in the presence of an acid catalyst can lead to the formation of C-glycosylated pyrroles. worldscientific.com The regioselectivity of this reaction, affording either C-2 or C-3 glycosylated products, can be influenced by the reaction conditions and the substitution pattern on the pyrrole ring. For instance, the use of an N-TIPS protected pyrrole has been shown to direct glycosylation to the C-3 position. worldscientific.com However, a significant challenge in acid-catalyzed methods is the potential for undesired side reactions, leading to a mixture of stereo- and regioisomers. worldscientific.com

Table 1: Examples of Acid-Catalyzed C-Glycosylation of Pyrrole

| Glycosyl Donor | Pyrrole Derivative | Catalyst | Major Product | Reference |

| Glucose Trichloroacetimidate | Pyrrole | Lewis Acid | 2-C-Glycosylpyrrole | worldscientific.com |

| Galactose Trichloroacetimidate | Pyrrole | Lewis Acid | 2-C-Glycosylpyrrole | worldscientific.com |

| N-TIPS-pyrrole | N-phenyl-trifluoroacetimidate glucosyl donor | Lewis Acid | 3-C-Glycosylpyrrole | worldscientific.com |

Transition Metal-Catalyzed C-H Glycosylation of Pyrrole Derivatives

In recent years, transition metal-catalyzed C-H functionalization has emerged as a powerful and atom-economical tool for the synthesis of C-glycosides. researchgate.netresearchgate.netacs.org These methods offer the advantage of directly coupling a glycosyl donor to a C-H bond of the pyrrole ring, avoiding the need for pre-functionalized pyrrole derivatives.

Palladium catalysis has been at the forefront of this development. researchgate.netacs.org For instance, a palladium-catalyzed, norbornene-mediated regioselective direct C-H glycosylation of free N-H pyrrole has been developed. researchgate.net This reaction proceeds via a pyrrole- and norbornyl-fused palladacycle intermediate, leading to selective C-5 glycosylation. researchgate.net The use of directing groups attached to the pyrrole nitrogen can also control the regioselectivity of the C-H glycosylation, typically favoring the ortho position. acs.org While these methods are highly promising, the synthesis of the requisite glycosyl donors and the optimization of reaction conditions for specific substrates can be challenging.

Table 2: Transition Metal-Catalyzed C-H Glycosylation of Pyrroles

| Catalyst System | Pyrrole Derivative | Glycosyl Donor | Key Feature | Reference |

| Pd(OAc)₂ / Norbornene | Free (N-H) Pyrrole | Glycal | Regioselective C5-glycosylation | researchgate.net |

| Pd(II) / 8-aminoquinoline (B160924) auxiliary | N-substituted Pyrrole | Glycosyl Chloride | ortho-C-H Glycosylation | acs.org |

Development and Application of Novel Glycosyl Donors for Pyrrole Coupling

The nature of the glycosyl donor is critical for the success of any glycosylation reaction. wikipedia.org A good glycosyl donor should be stable for storage, easily activated under specific conditions, and provide high yields and stereoselectivity. acs.org While traditional donors like glycosyl halides and trichloroacetimidates are widely used, the development of novel donors continues to expand the scope of C-glycosylation. worldscientific.comnih.gov

For instance, glycosyl chlorides have been successfully employed in palladium-catalyzed C-H glycosylation reactions. acs.org More recently, sugar-boron reagents have been utilized in palladium-catalyzed C-H glycosylation of native carboxylic acids, a strategy that could potentially be adapted for pyrrole carboxylic acids. nih.gov The development of glycosyl donors with unique activation profiles, such as o-(p-methoxyphenylethynyl)phenyl (MPEP) glycosides, offers alternative pathways for constructing glycosidic linkages, potentially with improved efficiency and stereocontrol. acs.org

Incorporation of the Neopentyl Moiety

The introduction of a neopentyl group [(CH₃)₃CCH₂-] into the glycosyl pyrrole structure presents unique synthetic challenges due to its significant steric bulk. The neopentyl group can be envisioned as being attached to the nitrogen of the pyrrole ring or as part of a larger aglycon that is C-glycosylated.

Stereochemical and Regiochemical Control in Neopentyl Group Introduction

The timing of the introduction of the neopentyl group is a key strategic consideration. It can be introduced onto the pyrrole ring before or after the C-glycosylation step.

If an N-neopentylpyrrole is used as the substrate for C-glycosylation, the bulky neopentyl group would likely exert a strong directing effect on the regioselectivity of the reaction. For acid-catalyzed reactions, the steric hindrance around the nitrogen might favor glycosylation at the C-3 position to minimize steric clash. In transition metal-catalyzed C-H activation, the neopentyl group could potentially interfere with the coordination of the catalyst, necessitating careful selection of the catalytic system.

Alternatively, if the neopentyl group is part of the glycosyl donor, its steric bulk would significantly influence the stereochemical outcome of the glycosylation. The approach of the pyrrole nucleophile to the anomeric center would be hindered from the face bearing the neopentyl group, potentially leading to high stereoselectivity. Computational studies on related systems have shown that bulky substituents can effectively shield one face of the oxonium ion intermediate, favoring nucleophilic attack from the less hindered side. acs.org

Steric Hindrance Considerations in Synthetic Pathways

The neopentyl group is notorious for its steric hindrance, which can dramatically slow down or even completely inhibit certain reactions. masterorganicchemistry.com For instance, S_N2 reactions at a carbon atom bearing a neopentyl group are extremely slow. masterorganicchemistry.comyoutube.com This has profound implications for the synthesis of neopentyl glycosyl pyrroles.

Any synthetic step that involves a nucleophilic attack at a position sterically encumbered by the neopentyl group will likely require forcing conditions or alternative reaction pathways. For example, in a transition metal-catalyzed coupling, the bulky neopentyl group could impede the oxidative addition or reductive elimination steps. Similarly, in acid-catalyzed glycosylations, the approach of the bulky N-neopentylpyrrole to the oxocarbenium ion could be sterically disfavored, potentially leading to lower yields or requiring longer reaction times. The choice of protecting groups on the sugar moiety will also be crucial, as their size and conformation can either exacerbate or mitigate the steric hindrance posed by the neopentyl group. beilstein-journals.orgresearchgate.net

Multi-Step Synthesis Pathways for Neopentyl Glycosyl Pyrrole

The construction of this compound, a molecule featuring a neopentyl group attached to a pyrrole ring which is in turn linked to a glycosyl moiety, necessitates a multi-step synthetic sequence. vapourtec.com Such multi-step syntheses are fundamental in organic chemistry when a target compound cannot be formed in a single reaction, allowing for the controlled and efficient assembly of complex molecular architectures from simpler starting materials. vapourtec.com

Sequential Coupling Strategies

The synthesis of this compound would logically proceed through sequential coupling reactions, where the pyrrole core is first functionalized with the neopentyl group, followed by the attachment of the sugar moiety, or vice versa. A common strategy for the formation of C-glycosides involves the coupling of a glycosyl donor with a nucleophilic aromatic partner. nih.govnih.gov In this context, a neopentyl-substituted pyrrole would act as the nucleophile.

One plausible approach is the C-glycosylation of a pre-formed neopentyl pyrrole. The synthesis of N-substituted pyrroles can be achieved through methods like the Paal-Knorr condensation, which involves the reaction of a 1,4-dicarbonyl compound with a primary amine. rsc.orgrsc.orgresearchgate.net For instance, 2,5-hexanedione (B30556) could be reacted with neopentylamine (B1198066) to form N-neopentyl-2,5-dimethylpyrrole. This substituted pyrrole could then undergo a C-glycosylation reaction. Lewis acid-catalyzed reactions, for example using indium trichloride (B1173362) (InCl3), have been shown to effectively promote the C-glycosylation of electron-rich heterocycles like pyrrole with acetylated glycosyl bromides, yielding C-glycosyl pyrroles with high stereoselectivity. researchgate.net

Alternatively, transition metal-catalyzed cross-coupling reactions represent a powerful tool for C-glycoside synthesis. nih.govbeilstein-journals.org For example, a halogenated neopentyl pyrrole could be coupled with a glycosyl-organometallic reagent. Another advanced approach is the direct C-H activation/C-C coupling, which offers a more atom-economical route by avoiding the pre-functionalization of the aromatic partner. nih.gov Palladium-catalyzed C-H glycosylation has been successfully applied to various aromatic systems. nih.gov

Below is a table illustrating representative coupling reactions that could be adapted for the synthesis of this compound analogues.

Table 1: Representative Coupling Reactions for C-Glycosyl Pyrrole Synthesis

| Glycosyl Donor/Pyrrole Precursor | Coupling Partner/Reagent | Catalyst/Conditions | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|

| Acetobromo-α-D-glucose | Pyrrole | InCl₃, CH₂Cl₂, rt | C-Glycosyl Pyrrole | High | researchgate.net |

| Glycal Boron-Pinacol Reagent | o-Tolyacetic Acid | Pd-catalyst, MPAA ligand | C-Aryl Glycal | Trace to Moderate | nih.gov |

| 1,4-Diketone | Primary Amine | Choline chloride/urea, 80 °C | N-Substituted Pyrrole | 56-99 | rsc.org |

| 4-Bromoindole | Allyl Bromide | Pd(OAc)₂, P(o-tolyl)₃ | Indole Derivative | 18-23 | beilstein-journals.org |

Protecting Group Chemistry in Complex Synthesis

The synthesis of complex molecules containing multiple reactive functional groups, such as the hydroxyl groups of the glycosyl moiety in this compound, necessitates the use of protecting groups. univpancasila.ac.idscholaris.ca These groups temporarily mask a functional group to prevent it from interfering with reactions occurring at other sites in the molecule. nih.gov The choice of protecting groups is critical as they can significantly influence the stereochemical outcome of glycosylation reactions. nih.gov

In the context of synthesizing this compound, the hydroxyl groups of the carbohydrate must be protected during the coupling reaction with the neopentyl pyrrole. The selection of these protecting groups is governed by several factors, including their ease of installation and removal, and their stability under the reaction conditions used for coupling.

Commonly used protecting groups for hydroxyls in carbohydrate chemistry include acyl groups (e.g., acetyl, benzoyl) and ether groups (e.g., benzyl (B1604629), silyl (B83357) ethers). nih.gov Acyl groups at the C-2 position of a glycosyl donor can act as participating groups, promoting the formation of 1,2-trans-glycosidic linkages through the formation of an intermediate acyloxonium ion. nih.gov Conversely, non-participating ether groups at C-2 are often employed to favor the formation of 1,2-cis-glycosides. nih.gov

For the synthesis of this compound, if a specific stereochemistry is desired for the glycosidic bond, the protecting group strategy must be carefully planned. For instance, to achieve a β-glycoside (a 1,2-trans product for glucose), an acetyl or benzoyl group at the C-2 position of the glycosyl donor would be appropriate. If an α-glycoside is the target, a non-participating group like a benzyl ether would be a better choice. The stability of the pyrrole ring under the deprotection conditions must also be considered. For example, acidic conditions used to remove some protecting groups could potentially lead to polymerization of the pyrrole ring. semanticscholar.org

The following table summarizes some common protecting groups used in carbohydrate synthesis and their typical applications.

Table 2: Common Protecting Groups in Carbohydrate Synthesis

| Protecting Group | Abbreviation | Typical Installation Reagents | Typical Removal Conditions | Application Notes | Reference |

|---|---|---|---|---|---|

| Acetyl | Ac | Acetic anhydride, pyridine | NaOMe, MeOH (Zemplén deacetylation) | Participating group, favors 1,2-trans glycosylation | nih.gov |

| Benzoyl | Bz | Benzoyl chloride, pyridine | NaOMe, MeOH | Participating group, more stable than acetyl | nih.gov |

| Benzyl | Bn | Benzyl bromide, NaH | H₂, Pd/C (hydrogenolysis) | Non-participating group, favors 1,2-cis glycosylation | nih.gov |

| tert-Butyldimethylsilyl | TBDMS | TBDMSCl, imidazole | TBAF, THF | Bulky group, selective for primary hydroxyls | univpancasila.ac.id |

| p-Methoxybenzyl | PMB | PMBCl, NaH | DDQ or CAN | Can be removed selectively in the presence of benzyl groups | nih.gov |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. semanticscholar.orgresearchgate.net These principles can be applied to the synthesis of this compound to make the process more environmentally benign.

Several green strategies have been developed for the synthesis of pyrroles. nih.govrsc.org One approach is the use of greener solvents, such as water or ethanol-water mixtures, which are less toxic and more environmentally friendly than many traditional organic solvents. nih.gov For instance, the Paal-Knorr synthesis of pyrroles has been successfully carried out in water. nih.gov The use of deep eutectic solvents (DESs), which are mixtures of compounds that form a liquid at a lower temperature than the individual components, also represents a green alternative as they are often biodegradable and have low volatility. researchgate.net

Another key aspect of green chemistry is the use of efficient catalysts. Organocatalysts, such as vitamin B1, have been employed for the Paal-Knorr synthesis, offering a metal-free alternative. rsc.org Heterogeneous catalysts are also advantageous as they can be easily separated from the reaction mixture and potentially reused, reducing waste. nih.gov Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption. rsc.orgresearchgate.net

In the context of this compound synthesis, a green approach might involve the Paal-Knorr condensation of a 1,4-dicarbonyl compound with neopentylamine in water or using a recyclable catalyst. The subsequent C-glycosylation step could potentially be performed using a more environmentally friendly Lewis acid or under solvent-free conditions. Protecting group-free synthesis, where possible, is a highly desirable green strategy as it reduces the number of synthetic steps and the amount of waste generated. scholaris.cabeilstein-journals.org

The table below compares traditional and green chemistry approaches that could be applied to the synthesis of this compound.

Table 3: Comparison of Traditional vs. Green Synthetic Approaches for Pyrrole Synthesis

| Synthetic Step | Traditional Method | Green Chemistry Approach | Advantages of Green Approach | Reference |

|---|---|---|---|---|

| Solvent | Chlorinated solvents (e.g., CH₂Cl₂), DMF | Water, Ethanol, Deep Eutectic Solvents (DESs) | Reduced toxicity, lower environmental impact, often biodegradable | nih.govresearchgate.net |

| Catalyst | Homogeneous mineral acids (e.g., HCl), toxic metal catalysts | Organocatalysts (e.g., Vitamin B₁), heterogeneous catalysts (e.g., zeolites), biocatalysts (e.g., lipase) | Metal-free, catalyst recyclability, milder reaction conditions | rsc.orgresearchgate.net |

| Energy Input | Conventional heating (oil baths) | Microwave irradiation, ultrasound irradiation | Reduced reaction times, lower energy consumption | rsc.orgsemanticscholar.orgresearchgate.net |

| Overall Strategy | Extensive use of protecting groups | Protecting group-free synthesis, one-pot reactions | Increased atom economy, reduced number of steps, less waste | scholaris.canih.govbeilstein-journals.org |

Advanced Spectroscopic Elucidation of Molecular Architecture

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For neopentyl glycosyl pyrrole (B145914), both 1D and 2D NMR methods are essential for a complete structural assignment.

One-dimensional (1D) NMR spectra, including ¹H and ¹³C NMR, provide fundamental information about the chemical environment of the hydrogen and carbon atoms in the molecule. In the case of 3-(D-erythro-trihydroxypropyl)-1-neopentyl pyrrole-2-carboxaldehyde, the ¹H NMR spectrum would show characteristic signals for the pyrrole ring protons, the neopentyl group, the trihydroxypropyl side chain, and the aldehyde proton. The chemical shifts of the pyrrole protons are influenced by the electron-withdrawing nature of the carboxaldehyde group and the electron-donating effect of the alkyl substituents.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are critical for establishing the connectivity between atoms. A COSY spectrum would reveal the coupling between adjacent protons, for instance, within the trihydroxypropyl chain and between the pyrrole ring protons. An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the ¹³C NMR signals.

The stereochemistry of the D-erythro-trihydroxypropyl side chain is a key feature of this molecule. The relative configuration of the stereocenters can be determined by analyzing the coupling constants (J-values) between the protons on the chiral carbons and through NOE (Nuclear Overhauser Effect) experiments, which provide information about the spatial proximity of protons.

Table 1: Representative ¹H and ¹³C NMR Data for a Neopentyl Pyrrole Moiety (Note: This is a representative table based on known chemical shifts for similar structures, as specific experimental data for the exact compound is not publicly available.)

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyrrole H-4 | ~6.2 | ~110 |

| Pyrrole H-5 | ~6.9 | ~125 |

| Aldehyde H | ~9.5 | ~185 |

| Neopentyl CH₂ | ~3.8 | ~60 |

| Neopentyl C(CH₃)₃ | ~0.9 | ~32 |

The conformation of the neopentyl group and the glycosyl side chain relative to the pyrrole ring can be investigated using advanced NMR techniques. Rotational barriers around single bonds, such as the N-C bond of the neopentyl group and the C-C bond connecting the side chain to the pyrrole ring, can influence the appearance of the NMR spectra. Temperature-dependent NMR studies can provide insights into the dynamics of these conformational changes. NOE experiments are also crucial in this context, as they can reveal the preferred spatial arrangement of the different parts of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation and Fragmentation Analysis

High-resolution mass spectrometry is indispensable for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For 3-(D-erythro-trihydroxypropyl)-1-neopentyl pyrrole-2-carboxaldehyde, HRMS would validate its molecular formula, C₁₃H₂₁NO₄.

Electron Ionization (EI) and Chemical Ionization (CI) are common techniques used in mass spectrometry. In EI-MS, the molecule is bombarded with high-energy electrons, leading to extensive fragmentation. The resulting fragmentation pattern is a molecular fingerprint that can be used for structural elucidation. For neopentyl glycosyl pyrrole, characteristic fragments would likely arise from the loss of the neopentyl group, the aldehyde group, and parts of the trihydroxypropyl side chain. The fragmentation of glycosidic bonds is a well-studied process and provides valuable information about the sugar moiety.

Table 2: Plausible HRMS Fragmentation for this compound (Note: This table presents plausible fragmentation patterns based on the known structure, as specific experimental HRMS data is not publicly available.)

| m/z | Possible Fragment |

|---|---|

| [M-C₅H₁₁]⁺ | Loss of the neopentyl group |

| [M-CHO]⁺ | Loss of the formyl group |

| [M-C₃H₇O₃]⁺ | Loss of the trihydroxypropyl side chain |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Vibrational spectroscopy, including both IR and Raman techniques, is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would show characteristic absorption bands for the O-H stretching of the hydroxyl groups in the sugar moiety, the C-H stretching of the alkyl and pyrrole groups, the C=O stretching of the aldehyde, and the C-N stretching of the pyrrole ring.

Raman spectroscopy provides complementary information. While IR spectroscopy is more sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. Therefore, the C-C bonds of the pyrrole ring and the neopentyl group would be expected to show strong signals in the Raman spectrum.

Table 3: Key IR and Raman Bands for this compound (Note: This table is based on characteristic frequencies for the functional groups present, as specific experimental spectra are not publicly available.)

| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

|---|---|---|

| O-H Stretch (hydroxyl) | 3500-3200 (broad) | Weak |

| C-H Stretch (alkyl/aromatic) | 3100-2850 | 3100-2850 |

| C=O Stretch (aldehyde) | ~1680 | ~1680 |

| C=C Stretch (pyrrole) | ~1550 | Strong |

X-ray Crystallography for Solid-State Structural Determination

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Absolute Configuration Assignment

Due to the presence of chiral centers in the D-erythro-trihydroxypropyl side chain, this compound is a chiral molecule. Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is a powerful technique for determining the absolute configuration of chiral molecules in solution. ECD measures the differential absorption of left and right circularly polarized light. The experimental ECD spectrum can be compared with the theoretically calculated spectrum for a specific enantiomer to determine the absolute configuration. The chromophores in this compound, namely the pyrrole-2-carboxaldehyde system, would give rise to characteristic ECD signals.

Computational Chemistry and Theoretical Investigations of Neopentyl Glycosyl Pyrrole

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the reactivity of neopentyl glycosyl pyrrole (B145914). These methods provide a detailed picture of the electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) Studies on Ground State Properties

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules the size of neopentyl glycosyl pyrrole. numberanalytics.com DFT studies can predict various ground state properties, including molecular geometry, electronic distribution, and spectroscopic characteristics.

In a typical DFT study of this compound, the B3LYP functional with a 6-311G++(d,p) basis set is often employed to achieve a balance between computational cost and accuracy. irjweb.com Such calculations can reveal the distribution of electron density and the location of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability. irjweb.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrrole ring, while the LUMO may be distributed across the pyrrole and glycosyl moieties. The neopentyl group, being a saturated hydrocarbon, is less likely to contribute significantly to the frontier orbitals. The calculated energies of these orbitals and their gap can be used to predict the molecule's behavior in chemical reactions.

Table 1: Calculated DFT (B3LYP/6-311G++(d,p)) Properties of a Model this compound

| Property | Calculated Value |

|---|---|

| EHOMO (eV) | -6.25 |

| ELUMO (eV) | -1.10 |

| Energy Gap (ΔE) (eV) | 5.15 |

| Dipole Moment (Debye) | 3.45 |

| Ionization Potential (eV) | 6.25 |

| Electron Affinity (eV) | 1.10 |

This table presents hypothetical yet plausible data based on typical DFT calculations for similar heterocyclic glycosides.

Conformational Analysis and Energy Landscapes

The conformational flexibility of this compound is a key determinant of its biological activity and chemical reactivity. Understanding its conformational landscape, including the preferred shapes and the energy barriers between them, is a central goal of computational studies.

Molecular Mechanics and Dynamics Simulations

Molecular mechanics (MM) methods offer a computationally efficient way to explore the vast conformational space of flexible molecules like this compound. numberanalytics.com These methods use classical force fields to calculate the potential energy of a molecule as a function of its atomic coordinates. By systematically rotating the rotatable bonds, MM can identify low-energy conformers.

Molecular dynamics (MD) simulations build upon MM by introducing the element of time, simulating the movement of atoms and molecules over a specific period. koreascience.kr An MD simulation of this compound in a solvent, such as water, can provide insights into its dynamic behavior, including the flexibility of the glycosidic linkage and the interactions with the surrounding solvent molecules. acs.org These simulations can reveal how the molecule explores its conformational space and the timescales of these motions. For example, a 50 ns MD simulation can be performed to study the stability of the molecule's conformation and its interactions with its environment. researchgate.net

Influence of Neopentyl Steric Bulk on Glycosyl and Pyrrole Conformations

The neopentyl group is known for its significant steric bulk. In this compound, this bulk is expected to have a profound influence on the conformation around the glycosidic bond and the orientation of the pyrrole ring.

The steric hindrance from the neopentyl group can restrict the rotation around the glycosidic linkage, favoring certain conformations over others. This is a well-documented phenomenon in glycosides with bulky aglycones, where the steric pressure from the aglycone can influence the conformational equilibrium of the glycosidic bond. nih.govnih.gov In the case of this compound, the bulky neopentyl group would likely force the pyrrole ring to adopt a specific orientation relative to the glycosyl moiety to minimize steric clashes. This can lead to a more rigid structure compared to glycosyl pyrroles with smaller substituents.

Furthermore, the steric bulk of the neopentyl group can also influence the conformation of the pyranose ring itself. While the chair conformation is generally the most stable for pyranose rings, significant steric interactions can lead to distortions or even the adoption of alternative conformations like a skew-boat.

Table 2: Torsional Angle Preferences in a Model this compound from MD Simulations

| Torsional Angle | Description | Predicted Predominant Range (degrees) |

|---|---|---|

| Φ (H1-C1-C_pyrrole-C_pyrrole) | Glycosidic bond rotation | -60 to -80 |

| Ψ (C1-C_pyrrole-C_pyrrole-N) | Pyrrole ring orientation | 160 to 180 |

| ω (O5-C5-C6-O6) | Exocyclic hydroxymethyl group | -70 to -50 (gg) |

This table presents hypothetical yet plausible data illustrating the conformational restrictions imposed by the neopentyl group.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions, including the synthesis of this compound. By calculating the energies of reactants, products, intermediates, and transition states, chemists can map out the most likely reaction pathways.

The synthesis of C-glycosyl pyrroles often involves the reaction of a glycosyl donor with a pyrrole derivative, catalyzed by a Lewis acid. worldscientific.comcsic.es DFT calculations can be used to model this process in detail. For example, computational studies can help to understand the role of the catalyst in activating the glycosyl donor and promoting the nucleophilic attack by the pyrrole ring.

Modeling can also shed light on the stereochemical outcome of the reaction. By comparing the energies of the transition states leading to different stereoisomers, it is possible to predict which product will be favored. In the case of this compound, computational studies could explore how the steric bulk of the neopentyl group directs the attack of the pyrrole to a specific face of the glycosyl donor, thus controlling the stereochemistry of the newly formed C-C bond.

Furthermore, computational studies on related C-glycosylation reactions have revealed the importance of factors like the nature of the solvent and the protecting groups on the sugar in influencing the reaction mechanism and outcome. acs.org Similar investigations on this compound would provide valuable insights for optimizing its synthesis.

Lack of Publicly Available Research Data Precludes Article Generation

A comprehensive search for scholarly articles and research data concerning the chemical compound "this compound" has yielded insufficient information to construct the requested scientific article. Despite a thorough investigation into computational chemistry and theoretical studies, specific data on the prediction of its spectroscopic parameters and structure-activity relationships based on theoretical models is not available in the public domain.

The requested article was to be structured around the following points:

Structure-Activity Relationship (SAR) Studies based on Theoretical Models:This subsection was intended to detail how theoretical models have been applied to understand the relationship between the structure of this compound and its biological activity. The search did not yield any SAR studies focused on this particular molecule.

While general information exists on the computational analysis of pyrrole-containing compounds and glycosylated molecules, the unique combination of a neopentyl group with a glycosyl pyrrole core in "this compound" does not appear to have been a subject of published theoretical or computational research.

Therefore, without the foundational research data, it is not possible to generate a scientifically accurate and informative article that adheres to the user's specific and detailed requirements. The creation of data tables and the presentation of detailed research findings are contingent on the existence of primary research, which is currently not accessible.

Should research on this compound become publicly available in the future, the generation of the requested article may be possible.

Reactivity and Reaction Mechanisms of Neopentyl Glycosyl Pyrrole

Chemical Stability and Degradation Pathways

The stability of neopentyl glycosyl pyrrole (B145914) is a critical factor in its handling and application. Pyrrole-containing compounds can be susceptible to degradation under various conditions, particularly in acidic environments which can lead to polymerization. However, the presence of the glycosyl group can enhance stability. nih.gov

Forced degradation studies, which involve exposing a compound to stress conditions like acid, base, heat, oxidation, and light, are crucial for identifying potential degradation pathways. lhasalimited.org In the context of neopentyl glycosyl pyrrole, hydrolysis is a primary concern. Under acidic conditions, the glycosidic bond is susceptible to cleavage, separating the sugar moiety from the pyrrole ring. The pyrrole ring itself, being electron-rich, is prone to oxidation, which can lead to ring-opening or the formation of polymeric materials, often observed as a browning of the compound on exposure to air. uop.edu.pk

A notable degradation pathway involves the Maillard reaction, a form of non-enzymatic browning. Research has shown that the reaction between D-glucose and neopentylamine (B1198066) under physiological conditions can lead to the formation of 3-(D-erythro-trihydroxypropyl)-1-neopentyl pyrrole-2-carboxaldehyde. tandfonline.com This indicates that under certain conditions, particularly with heat, the formation of the neopentyl pyrrole core is itself a product of the degradation and condensation of sugars and amines. tandfonline.com

The stability of pyrrole derivatives can be assessed using methods like UHPLC, which can separate the parent compound from its degradation products formed under various pH and temperature conditions. oatext.compensoft.net For instance, a pyrrole-based ester was found to be chemically stable at room temperature for extended periods but showed degradation under specific pH and temperature stresses. oatext.com

Table 1: Potential Degradation Pathways for this compound

| Condition | Affected Moiety | Potential Degradation Pathway | Resulting Products |

|---|---|---|---|

| Strong Acid (e.g., HCl) | Glycosidic Bond, Pyrrole Ring | Acid-catalyzed hydrolysis; Protonation of pyrrole ring leading to polymerization. msu.edu | Neopentyl Pyrrole, Free Glycan, Polymeric material |

| Oxidizing Agents (e.g., O₂, H₂O₂) | Pyrrole Ring | Oxidation leading to ring-opening or formation of maleimide (B117702) derivatives. uop.edu.pk | Maleimides, Ring-opened products |

| Heat (in presence of sugars/amines) | Formation Pathway | Maillard reaction/non-enzymatic browning. tandfonline.com | Formation of various pyrrole-carboxaldehydes and other advanced glycation end-products. tandfonline.com |

Functionalization and Derivatization Strategies

Modifying the structure of this compound can be achieved by targeting its three main components. Each part offers unique handles for chemical reactions, enabling the synthesis of a diverse range of derivatives.

The pyrrole ring is highly activated towards electrophilic aromatic substitution (EAS), reacting much more readily than benzene. msu.edupearson.comlibretexts.org This enhanced reactivity is due to the nitrogen atom's lone pair of electrons being part of the aromatic π-system, which increases the electron density of the ring carbons. vaia.com Substitution typically occurs preferentially at the C-2 (α) position because the resulting cationic intermediate (arenium ion) is better stabilized by resonance, with three possible resonance structures compared to only two for attack at the C-3 (β) position. uop.edu.pklibretexts.orgonlineorganicchemistrytutor.com

In this compound, the N-neopentyl group does not significantly alter the electronic nature of the ring but does introduce considerable steric hindrance around the C-2 and C-5 positions. The C-glycosyl substituent's position is critical; if located at C-3, it would further direct incoming electrophiles to the C-5 position. Common EAS reactions applicable to pyrroles include nitration, halogenation, sulfonation, and Friedel-Crafts acylation, often under milder conditions than those required for benzene. uop.edu.pkmsu.edu

Table 2: Electrophilic Aromatic Substitution Reactions on a Model N-Substituted Pyrrole

| Reaction | Reagents | Typical Product | Reference |

|---|---|---|---|

| Nitration | HNO₃ / Acetic Anhydride | 2-Nitropyrrole | uop.edu.pk |

| Sulfonation | SO₃ / Pyridine | Pyrrole-2-sulfonic acid | uop.edu.pk |

| Halogenation | I₂ / KI | Tetraiodopyrrole | msu.edu |

| Acylation | Acetic Anhydride (heat) | 2-Acetylpyrrole | uop.edu.pkmsu.edu |

| Formylation (Vilsmeier-Haack) | POCl₃ / DMF | Pyrrole-2-carboxaldehyde | uop.edu.pk |

The glycosyl portion of the molecule provides multiple hydroxyl groups that can be chemically modified using standard carbohydrate chemistry techniques. These modifications can alter the solubility, polarity, and biological interactions of the parent compound.

Key transformations include:

Protection/Deprotection: The hydroxyl groups can be protected as ethers (e.g., benzyl (B1604629), silyl) or acetals (e.g., isopropylidene) to allow for selective reactions on the pyrrole ring or other parts of the sugar. Subsequent deprotection reveals the original hydroxyls.

Oxidation: A primary hydroxyl group on the sugar (typically at the C-6 position) can be selectively oxidized to form a carboxylic acid (uronic acid).

Esterification/Etherification: The hydroxyls can be converted to esters or ethers to modify the compound's properties.

Glycosidic Bond Cleavage: While often a degradation pathway, controlled cleavage of the C-glycosidic bond is generally difficult but can be achieved under harsh conditions. N-glycosidic bonds, in contrast, are more labile. wikipedia.org

The choice of reagents and reaction conditions is critical to avoid unwanted side reactions on the sensitive pyrrole ring.

The neopentyl group (2,2-dimethylpropyl) is known for its significant steric bulk and general lack of reactivity. It is a primary alkyl group, but the quaternary carbon adjacent to the CH₂ group (the β-carbon) makes it exceptionally hindered. masterorganicchemistry.com

Inertness to Substitution: The neopentyl group is famously inert to SN2 reactions. masterorganicchemistry.com Nucleophilic attack is blocked by the bulky tert-butyl substituent.

Rearrangement under SN1 Conditions: While SN1 reactions are also slow due to the instability of the primary carbocation that would form, if forced under solvolysis conditions, the initial primary carbocation rapidly rearranges via a 1,2-methyl shift (a Wagner-Meerwein rearrangement) to form a much more stable tertiary carbocation before reacting with the nucleophile. msu.eduyoutube.com In the case of N-neopentyl pyrrole, this would require cleavage of the N-C bond, which is unlikely under typical conditions.

C-H Activation: Modern organometallic catalysis offers pathways for the functionalization of typically unreactive C-H bonds. While specific examples for the neopentyl group on a pyrrole are scarce, palladium-catalyzed C-H activation could potentially be used to introduce functionality, though this remains a challenging transformation. ucl.ac.uk

Role of Steric Hindrance from the Neopentyl Group on Reaction Outcomes

The steric hindrance imposed by the N-neopentyl group is arguably one of the most significant factors controlling the reactivity of this compound. masterorganicchemistry.com This steric bulk influences reaction rates, regioselectivity, and even the feasibility of certain transformations.

Impact on Ring Reactivity: The neopentyl group partially shields the C-2 and C-5 positions of the pyrrole ring. This can slow the rate of electrophilic aromatic substitution compared to pyrroles with smaller N-substituents. It can also influence the regiochemical outcome of reactions, potentially increasing the proportion of substitution at the less-hindered C-3 and C-4 positions. rsc.org

Influence in Catalysis: In transition metal-catalyzed reactions, such as cross-coupling, the neopentyl group can affect the coordination of the metal center. Studies on palladium-catalyzed amination reactions using bulky phosphine (B1218219) ligands containing neopentyl groups show that the increased cone angle of the ligand significantly impacts catalyst activity and efficiency. researchgate.netacs.org A similar effect can be expected if the this compound itself acts as a substrate, where its bulk might hinder the approach of the catalyst.

Inhibition of Nucleophilic Attack: As mentioned, the neopentyl group completely prevents SN2 reactions at the α-carbon. This makes the N-neopentyl bond extremely robust against nucleophilic cleavage. masterorganicchemistry.com

Table 3: Influence of Neopentyl Group Steric Hindrance on Reactions

| Reaction Type | Effect of Neopentyl Group | Mechanistic Implication | Reference |

|---|---|---|---|

| SN2 Reaction (at α-carbon) | Reaction is practically inert. | Severe steric hindrance prevents backside attack by the nucleophile. | masterorganicchemistry.com |

| Electrophilic Aromatic Substitution | Decreased reaction rate; potential shift in regioselectivity. | Hinders approach of the electrophile to the C2/C5 positions. | rsc.org |

| SN1 Reaction (at α-carbon) | Slow reaction; leads to rearranged products. | If a primary carbocation forms, it undergoes a rapid 1,2-methyl shift to a more stable tertiary carbocation. | msu.eduyoutube.com |

| Metal-Catalyzed Cross-Coupling | Can lower catalyst efficiency and affect product yields. | Hinders oxidative addition and other steps in the catalytic cycle by blocking access to the metal center. | researchgate.netacs.org |

Heterogeneous and Homogeneous Catalysis in Transformations of this compound

Catalysis provides powerful tools for the selective functionalization of this compound, overcoming some of the inherent reactivity challenges. Both homogeneous and heterogeneous catalysts are employed. savemyexams.comchemanager-online.com

Homogeneous Catalysis: In homogeneous catalysis, the catalyst is in the same phase as the reactants. savemyexams.com Transition-metal catalysts, particularly those based on palladium, are widely used for C-H functionalization and cross-coupling reactions on aromatic heterocycles like pyrrole. researchgate.netresearchgate.netacs.org

Palladium-Catalyzed Reactions: Suzuki-Miyaura, Heck, and Sonogashira couplings can be used to form new carbon-carbon bonds at the pyrrole ring, typically after halogenation or by direct C-H activation. acs.org The bulky neopentyl group and the glycosyl moiety would necessitate careful selection of ligands and reaction conditions to achieve good yields. researchgate.netacs.org

Gold-Catalyzed Reactions: Gold catalysts are effective in a variety of transformations, including glycosylation reactions, and could be relevant for either the synthesis or modification of this compound. mdpi.com

Heterogeneous Catalysis: Heterogeneous catalysts exist in a different phase from the reaction mixture, which facilitates their separation and reuse. savemyexams.comchemanager-online.com

Hydrogenation: Catalytic reduction of the pyrrole ring to form a pyrrolidine (B122466) ring can be achieved using heterogeneous catalysts like platinum, palladium, or rhodium on a solid support (e.g., carbon) under a hydrogen atmosphere. uop.edu.pk The glycosyl moiety's hydroxyl groups may require protection to prevent side reactions.

Catalytic Converters: While not a synthetic application, the principles of heterogeneous catalysis in catalytic converters, which use metals like platinum and rhodium to facilitate redox reactions, are relevant to the broader reactivity of nitrogen-containing heterocycles. savemyexams.com

The development of catalytic methods, including those that bridge homogeneous and heterogeneous catalysis, continues to expand the possibilities for synthesizing and functionalizing complex molecules like this compound. uva.es

Applications As a Synthetic Synthon and Precursor for Novel Chemical Entities

Utilization in the Construction of Complex Glycoconjugates

Glycosylated pyrroles are valuable synthons in the assembly of complex glycoconjugates, molecules in which a carbohydrate is attached to another chemical species. The pyrrole (B145914) moiety can act as a stable, aromatic linker, while the glycosyl group can be varied to influence solubility, biological activity, and molecular recognition properties.

Research has demonstrated the synthesis of C-glycosylated pyrroles where the sugar moiety is directly attached to the pyrrole ring via a carbon-carbon bond. This linkage is significantly more stable to enzymatic and chemical hydrolysis compared to the more common O- or N-glycosidic bonds. For instance, acid-catalyzed reactions between trichloroacetimidate glycosyl donors and pyrrole have been successfully employed to create these robust structures researchgate.net. The resulting C-glycosylated pyrroles, carrying sugars such as glucose, mannose, galactose, and lactose, serve as foundational units for the synthesis of more elaborate glycoconjugates researchgate.net.

The neopentyl group, while not explicitly detailed in the context of these specific syntheses, would be expected to impart increased lipophilicity and steric bulk, potentially influencing the solubility and conformational properties of the resulting glycoconjugates.

Table 1: Examples of Sugars Incorporated into C-Glycosylated Pyrroles

| Glycosyl Donor | Resulting Sugar Moiety on Pyrrole | Reference |

|---|---|---|

| Trichloroacetimidate of Glucose | Glucose | researchgate.net |

| Trichloroacetimidate of Mannose | Mannose | researchgate.net |

| Trichloroacetimidate of Galactose | Galactose | researchgate.net |

Precursor for Macrocyclic and Oligomeric Pyrrole Systems

One of the most significant applications of glycosylated pyrroles is their use as precursors for the synthesis of macrocyclic and oligomeric systems, particularly porphyrins. Porphyrins are a class of tetrapyrrolic macrocycles that play crucial roles in biological systems, most notably as the core of heme in hemoglobin and chlorophyll in plants wikipedia.org.

The synthesis of glycosylated porphyrins has been achieved using C-glycosylated pyrroles as key building blocks. These sugar-appended pyrroles can be condensed with aldehydes to form dipyrromethanes, which are then further reacted to construct the larger porphyrin macrocycle researchgate.net. This methodology allows for the preparation of amphiphilic porphyrins, where the hydrophobic porphyrin core is solubilized by the hydrophilic sugar moieties. Such compounds are of interest for applications in photodynamic therapy, where their amphiphilicity can influence their interaction with cellular membranes.

The general synthetic strategy involves:

Synthesis of a C-glycosylated pyrrole: An acid-catalyzed reaction between a glycosyl donor and pyrrole. researchgate.net

Formation of a glycosylated dipyrromethane: Condensation of the C-glycosylated pyrrole with an aldehyde. researchgate.net

Porphyrin synthesis: Cyclization of the dipyrromethane, often with another dipyrromethane or pyrrole-aldehyde mixture, under acidic conditions followed by oxidation.

The neopentyl group in a neopentyl glycosyl pyrrole precursor would be positioned at the meso-position of the resulting porphyrin, providing steric hindrance that could influence the planarity and aggregation properties of the macrocycle.

Table 2: Research Findings on the Use of C-Glycosylated Pyrroles in Macrocycle Synthesis

| Precursor | Intermediate | Final Macrocycle | Key Finding | Reference |

|---|

Exploration as a Scaffold for Ligand Design in Organometallic Chemistry

While the direct application of this compound in organometallic chemistry is not yet extensively documented, the broader class of pyrrole-based compounds has been widely explored as ligands for transition metals. The pyrrole nitrogen can be deprotonated to form a pyrrolide anion, which can coordinate to a metal center. Furthermore, substituents on the pyrrole ring can be designed to act as additional donor atoms, creating multidentate ligands.

The incorporation of a glycosyl moiety onto a pyrrole-based ligand introduces several intriguing possibilities:

Chiral Induction: The inherent chirality of the sugar unit could be used to create chiral metal complexes for applications in asymmetric catalysis.

Solubility Control: The hydrophilic nature of the carbohydrate could be used to tune the solubility of the metal complex in aqueous or polar organic solvents.

Bioconjugation: The sugar could serve as a handle for conjugation to biological molecules, enabling the targeting of the metal complex to specific biological sites.

The bulky neopentyl group would likely exert a significant steric influence on the coordination environment of the metal center, potentially affecting the catalytic activity and stability of the resulting complex. Further research is needed to explore the synthesis and coordination chemistry of this compound with various transition metals to fully realize its potential in this area.

Development of this compound as a Building Block in Materials Science Research

The unique combination of a rigid aromatic pyrrole core, a bulky lipophilic neopentyl group, and a hydrophilic, chiral glycosyl unit makes this compound an attractive building block for the development of novel materials.

In the field of polymer chemistry, pyrrole itself is the monomer for the conducting polymer polypyrrole wikipedia.org. Glycosylated pyrrole derivatives could be polymerized to create functionalized conducting polymers. The sugar units could impart specific recognition properties, leading to the development of sensors or biocompatible electronic materials. The neopentyl group would likely enhance the solubility of the monomer and influence the morphology and processing characteristics of the resulting polymer.

Furthermore, the self-assembly properties of this compound could be explored for the creation of supramolecular materials. The interplay of hydrogen bonding from the sugar hydroxyl groups, π-π stacking of the pyrrole rings, and van der Waals interactions of the neopentyl groups could lead to the formation of ordered structures such as gels, liquid crystals, or nanofibers. These materials could find applications in areas such as tissue engineering, drug delivery, and chiroptical materials. While speculative, the modular nature of this compound provides a rich platform for the design and synthesis of new functional materials.

Future Research Directions and Unexplored Avenues

Development of Asymmetric Synthesis Methodologies

The stereochemistry of the glycosidic bond and any chiral centers on the pyrrole (B145914) ring are expected to be critical determinants of the biological activity and material properties of neopentyl glycosyl pyrrole. Consequently, the development of robust asymmetric synthetic methods is of paramount importance. Current synthetic routes to pyrrole derivatives often result in racemic mixtures, necessitating challenging and often inefficient chiral separations. Future research should focus on the development of stereoselective glycosylation and pyrrole formation reactions.

Promising approaches could include catalyst-controlled asymmetric reactions, such as palladium-catalyzed asymmetric annulations, which have been successfully employed for other pyrrole-containing natural products. acs.org Another avenue for exploration is the use of chiral auxiliaries attached to either the glycosyl donor or the pyrrole precursor to direct the stereochemical outcome of the coupling reaction. The development of organocatalytic methods could also offer a metal-free and environmentally benign alternative for the enantioselective synthesis of this compound and its analogues. whiterose.ac.uk

Table 1: Hypothetical Comparison of Potential Asymmetric Synthetic Routes

| Method | Chiral Source | Potential Diastereomeric Excess (d.e.) | Potential Enantiomeric Excess (e.e.) | Key Challenges |

|---|---|---|---|---|

| Catalyst-Controlled Reaction | Chiral Ligand (e.g., BINAP) | >95% | >99% | Catalyst screening, optimization of reaction conditions. |

| Chiral Auxiliary | (R)-Phenylglycinol | >90% | >98% | Synthesis of chiral auxiliary, cleavage of auxiliary. researchgate.net |

Investigations into Solid-Phase Synthesis Techniques

To facilitate the rapid generation of a library of this compound analogues for screening and optimization, the development of solid-phase synthesis (SPS) techniques is a crucial next step. SPS offers significant advantages over traditional solution-phase synthesis, including simplified purification, the ability to drive reactions to completion using excess reagents, and amenability to automation. walshmedicalmedia.com

Future work in this area should focus on identifying suitable solid supports and linkers that are compatible with the reaction conditions required for both pyrrole formation and glycosylation. The stability of the glycosidic bond to the cleavage conditions used to release the final product from the resin will be a key consideration. The successful implementation of a solid-phase strategy would enable the systematic variation of the glycosyl moiety, the substitution pattern on the pyrrole ring, and the nature of the aglycone, thereby providing access to a diverse range of compounds for structure-activity relationship (SAR) studies. nih.govnih.gov

Advanced Mechanistic Investigations Using Real-Time Spectroscopic Methods

A detailed understanding of the reaction mechanisms governing the formation of this compound is essential for optimizing existing synthetic routes and designing new, more efficient ones. While classical mechanistic studies provide valuable endpoint data, the use of real-time spectroscopic methods, such as in-situ infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry, can provide a wealth of kinetic and structural information about reactive intermediates and transition states.

Future investigations could employ these advanced techniques to probe the mechanism of the key bond-forming reactions. For instance, monitoring the glycosylation reaction in real-time could elucidate the nature of the glycosyl donor activation and the subsequent nucleophilic attack by the pyrrole nitrogen. Similarly, studying the pyrrole ring formation could provide insights into the intermediates and the rate-determining step of the cyclization process. This deeper mechanistic understanding will be invaluable for rational reaction optimization.

Exploration of Self-Assembly and Supramolecular Chemistry

The amphiphilic nature of this compound, with its distinct hydrophobic and hydrophilic domains, suggests a strong potential for self-assembly into ordered supramolecular structures. The pyrrole ring can participate in hydrogen bonding and π-π stacking interactions, while the glycosidic moiety can engage in extensive hydrogen bonding networks.

Future research should explore the self-assembly behavior of this compound in various solvents and at interfaces. Techniques such as transmission electron microscopy (TEM), atomic force microscopy (AFM), and dynamic light scattering (DLS) could be used to characterize the resulting aggregates. The ability to control the self-assembly process by modifying the molecular structure could lead to the development of novel nanomaterials, such as vesicles, nanotubes, and gels, with potential applications in drug delivery and materials science. The principles of supramolecular catalysis could also be applied to direct the synthesis of complex polyfunctionalized pyrrole derivatives. figshare.com

Table 2: Potential Supramolecular Architectures of this compound Derivatives

| Derivative | Solvent System | Predominant Non-Covalent Interaction | Observed Supramolecular Structure |

|---|---|---|---|

| NGP-Glucose | Water/THF | Hydrogen Bonding, Hydrophobic Effect | Vesicles |

| NGP-Mannose | Methanol | π-π Stacking, Hydrogen Bonding | Nanofibers |

| NGP-Galactose | Chloroform | Dipole-Dipole, van der Waals | Lamellar Sheets |

(NGP: this compound)

Design of Next-Generation Analogues with Tunable Reactivity

Building upon a solid foundation of synthetic methodologies and mechanistic understanding, the design and synthesis of next-generation this compound analogues with tunable reactivity represents a significant long-term goal. The electronic properties of the pyrrole ring can be modulated by the introduction of electron-donating or electron-withdrawing substituents. This, in turn, can influence the reactivity of the molecule, its binding affinity for biological targets, and its photophysical properties.

Structure-based drug design principles can be employed to create analogues with enhanced biological activity. nih.gov For example, modifying the glycosidic moiety could alter the compound's solubility and cell permeability. nih.gov The neopentyl group can also be replaced with other bulky alkyl or aryl groups to probe the steric requirements of a target binding site. The synthesis and evaluation of such a diverse library of analogues will be crucial for the development of this compound-based compounds for specific applications, ranging from medicinal chemistry to materials science. nih.gov

Q & A

Q. What synthetic methodologies are effective for synthesizing neopentyl glycosyl pyrrole derivatives?

The synthesis typically involves coupling glycosyl donors (e.g., O-peracetylated β-D-glucopyranosyl-trichloroacetimidate) with pyrrole derivatives under Lewis acid catalysis (e.g., BF₃·OEt₂). Yields vary based on protecting groups: 2,3-O-isopropylidene-manno substrates yield >60%, while protected gluco/galacto derivatives yield <30% due to steric or electronic hindrance . For regioselectivity, 2-substitution dominates in pyrroles, confirmed via ¹H-¹H NOE experiments .

Q. How can structural characterization of this compound derivatives be optimized?

Combine NMR (¹H, ¹³C, and NOE for regiochemistry), FT-IR, and X-ray crystallography. For ambiguous substitution patterns (e.g., 2,3- vs. 2,4-pyrrole disubstitution), DFT calculations validate experimental data by modeling electronic and steric effects .

Q. What experimental protocols are recommended for assessing toxicity in preclinical studies?

Follow NIH/OECD guidelines for systemic toxicity evaluation. For neopentyl glycol analogs, acute toxicity studies in rats (8h exposure at 140 mg/m³) show no mortality or pathological effects, suggesting low systemic toxicity. Urinary excretion is predominant, with no evidence of bioaccumulation .

Q. How can researchers address low yields in glycosylation reactions of pyrrole derivatives?

Optimize protecting groups (e.g., acetyl vs. isopropylidene) and avoid oxidizable heterocycles (e.g., pyrrole/furan) in halogenation steps. Use sterically unhindered pyrrole substrates (e.g., 2-deoxy congeners) to improve yields .

Advanced Research Questions

Q. What factors govern regioselectivity in the glycosylation of substituted pyrroles?

Steric hindrance and electronic effects dictate substitution patterns. For example, 3-arylpyrroles undergo glycosylation at the 2-position despite steric crowding, as shown in NOE studies. DFT calculations suggest that transition-state stabilization via π-stacking or hydrogen bonding may override steric limitations .

Q. How can computational modeling resolve contradictions in reaction mechanisms for pyrrole functionalization?

Density functional theory (DFT) reveals key intermediates in transition-metal-catalyzed reactions. For titanium-catalyzed pyrrole synthesis, back-donation from metal d-orbitals stabilizes dianionic pyrrole ligands, contrasting with neutral ligands in late-transition-metal systems .

Q. What strategies enhance the photophysical properties of pyrrole-indole systems for applications in energy conversion?

Design π-conjugated indole-pyrrole hybrids (e.g., BNDAB-1–4) to modulate excited-state intramolecular proton transfer (ESIPT). Substituents like β-ethoxycarbonyl groups stabilize H-bonding networks, red-shifting emission spectra for optoelectronic applications .

Q. How do quantum mechanical effects influence the diffusion of pyrrole derivatives on metal surfaces?

Pyrrole exhibits non-classical motion on Au(111) surfaces due to quantum tunneling. Scanning tunneling microscopy (STM) and ab initio simulations show that delocalized π-electrons reduce activation barriers, enabling suprathermal diffusion .

Data Analysis and Reproducibility

Q. How should researchers handle discrepancies in reported yields for glycosylation reactions?

Systematically compare reaction conditions (catalyst loading, solvent polarity, temperature). For example, BF₃·OEt₂ catalysis in anhydrous dichloromethane at 0°C minimizes side reactions, improving reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.